molecular formula C16H16N2O3S B2596397 N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,5-dimethoxybenzamide CAS No. 438615-50-0

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,5-dimethoxybenzamide

Cat. No. B2596397
CAS RN: 438615-50-0
M. Wt: 316.38
InChI Key: RRVGVCCKBNFDDO-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,5-dimethoxybenzamide, also known as CTDP-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CTDP-1 is a small molecule that has been shown to inhibit the activity of a protein called RNA polymerase II, which is involved in the transcription of genetic information into RNA.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

The molecular structure and intermolecular interactions of related compounds have been extensively studied, shedding light on the importance of molecular geometry, bond lengths, angles, and the influence of crystal packing and dimerization on these properties. For instance, the study of N-3-hydroxyphenyl-4-methoxybenzamide revealed insights into the minor effects of crystal packing and dimerization on bond lengths and angles, though these interactions significantly impact dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Antitumor Agents and Hypoxic Cell Cytotoxicity

Research has explored the synthesis and hypoxic cell cytotoxicity of regioisomers of novel hypoxia-selective cytotoxins, demonstrating their potential as antitumor agents. For example, the development of regioisomers of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide showed varying degrees of cytotoxicity under aerobic conditions and highlighted the importance of specific molecular configurations for achieving high hypoxic selectivities against cancer cells (Palmer et al., 1996).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has demonstrated the potential for creating a wide range of biologically active molecules. These compounds have shown significant antiproliferative activity against various cancer cell lines, illustrating the diversity and potential efficacy of synthesized products in antitumor applications (Shams et al., 2010).

Antimicrobial Activity

Studies on the synthesis and antimicrobial evaluation of derivatives have revealed compounds with notable activity against specific bacterial strains. This suggests potential applications of such compounds in developing new antimicrobial agents (Ravichandiran et al., 2015).

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-9-10(2)22-16(14(9)8-17)18-15(19)11-5-12(20-3)7-13(6-11)21-4/h5-7H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVGVCCKBNFDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC(=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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